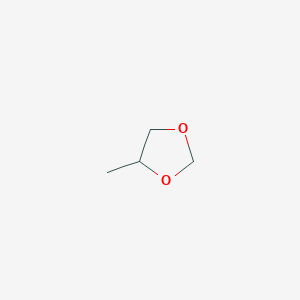

4-Methyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4-2-5-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUOHGKIOVRDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883643 | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methyl-1,3-dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-47-5 | |

| Record name | 4-Methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-1,3-dioxolane. The information herein is intended to support research, development, and quality control activities where this compound is utilized. This document presents available quantitative data in a structured format, details the experimental methodologies for their determination, and includes a logical workflow for these experimental procedures.

Core Physical Properties of this compound

This compound is a colorless liquid.[1] It is a heterocyclic organic compound with the chemical formula C₄H₈O₂. The following table summarizes its key physical properties based on available data.

| Physical Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Boiling Point | 85 °C | [2][3] | ||

| 84 °C | 745 mm Hg | [4] | ||

| Density | 0.983 g/mL | 25 | [4] | |

| 0.988 g/mL | [5] | |||

| Refractive Index | 1.398 (n20/D) | 20 | [4] | |

| 1.40 (n20/D) | 20 | [2] | ||

| Specific Gravity | 0.99 | 20/20 | [2] | |

| Flash Point | -2 °C | [2] | ||

| Melting Point | Data not readily available | |||

| Viscosity | Data not readily available | |||

| Surface Tension | Data not readily available | |||

| Solubility | Data not readily available | |||

| Vapor Pressure | Data not readily available |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation

A common and accurate method for determining the boiling point of a liquid is through distillation.[6][7]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

A sample of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point of the liquid at the given atmospheric pressure.[6]

-

It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[7]

-

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder and Balance

-

Apparatus: A pycnometer (for high precision), or a graduated cylinder and an electronic balance.[8][9]

-

Procedure (using graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[8]

-

For higher accuracy, measurements should be repeated and an average value calculated.[8] The temperature of the liquid should also be recorded as density is temperature-dependent.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Refractometer

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is then read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Viscometer

-

Apparatus: Various types of viscometers can be used, such as a capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer.

-

Procedure (using an Ostwald viscometer):

-

A known volume of the liquid is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

-

The liquid is drawn up by suction into the upper bulb.

-

The time it takes for the liquid to flow from an upper mark to a lower mark is measured.

-

The viscosity is then calculated using the viscometer constant and the measured flow time.

-

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

Methodology: Stalagmometric Method (Drop Count Method)

-

Apparatus: A stalagmometer (a glass tube with a capillary at the lower end).

-

Procedure:

-

The stalagmometer is filled with the liquid.

-

The number of drops formed as the liquid flows out between two marked points on the stalagmometer is counted.

-

The same procedure is repeated with a reference liquid (e.g., water) for which the surface tension is known.

-

The surface tension of the sample liquid can be calculated by comparing the number of drops and the densities of the two liquids.

-

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Methodology: Saturation Method

-

Apparatus: A thermostated shaker, filtration apparatus, and an analytical method to determine the concentration of the solute (e.g., spectroscopy, chromatography).

-

Procedure:

-

An excess amount of the solute is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a constant temperature bath for an extended period to ensure that equilibrium is reached and a saturated solution is formed.

-

The undissolved solute is then separated from the saturated solution by filtration or centrifugation.

-

The concentration of the solute in the clear saturated solution is determined using a suitable analytical technique. This concentration represents the solubility of the substance at that temperature.

-

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Methodology: Static Method

-

Apparatus: A flask connected to a pressure sensor and a temperature probe, placed in a temperature-controlled water bath.

-

Procedure:

-

A small amount of the liquid is placed in the flask, and the system is sealed.

-

The flask is placed in a water bath at a specific temperature.

-

The liquid is allowed to equilibrate with its vapor.

-

The total pressure inside the flask is measured using the pressure sensor.

-

To determine the vapor pressure of the liquid, the initial pressure of the air in the flask must be subtracted from the total pressure measured at equilibrium.

-

This process is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

-

Logical Workflow for Experimental Determination of Physical Properties

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid such as this compound.

Caption: Logical workflow for the experimental determination of physical properties.

References

- 1. Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307) - FooDB [foodb.ca]

- 2. 1,3-Dioxolane, 4-methyl- (CAS 1072-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-ethyl-4-methyl-1,3-dioxolane, 4359-46-0 [thegoodscentscompany.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-methyl-2-oxo-1,3-dioxolane [stenutz.eu]

- 6. 4-Methylene-1,3-dioxolane (CAS 4362-24-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 1072-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methyl-1,3-dioxolane: Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methyl-1,3-dioxolane, a heterocyclic acetal (B89532). It details the molecule's chemical structure, physicochemical properties, and stereoisomeric forms. Furthermore, it outlines established experimental protocols for its synthesis and the resolution of its enantiomers, which is critical for its application as a chiral intermediate in the pharmaceutical industry.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₄H₈O₂.[1] Its structure consists of a five-membered 1,3-dioxolane (B20135) ring substituted with a methyl group at the 4-position.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1] It is a colorless liquid and is classified as a highly flammable liquid and vapor.[3]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the racemic mixture of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1][4] |

| Molecular Weight | 88.11 g/mol | [1][4] |

| CAS Number | 1072-47-5 | [1] |

| Density | 0.983 g/mL at 25 °C | [1] |

| Boiling Point | 84 °C at 745 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.398 | [1] |

| Flash Point | -2.2 °C (28 °F) | [1] |

Stereoisomerism

The carbon atom at the 4-position of the 1,3-dioxolane ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, the C5 methylene (B1212753) group, and an oxygen atom (O3). Consequently, this compound exists as a pair of enantiomers: (R)-4-methyl-1,3-dioxolane and (S)-4-methyl-1,3-dioxolane. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The separation of these enantiomers is crucial when the molecule is used as a chiral building block in the synthesis of pharmaceuticals.[5]

Mandatory Visualization: Stereoisomers of this compound

Caption: 2D representation of the (R) and (S) enantiomers of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and chiral resolution of this compound are critical for its practical application in research and development.

Experimental Protocol 1: Synthesis via Acetalization

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 1,2-propanediol (propylene glycol) with formaldehyde (B43269). This reaction is a classic example of acetal formation.

-

Title: Synthesis of this compound

-

Objective: To prepare racemic this compound from 1,2-propanediol and formaldehyde.

-

Materials:

-

1,2-Propanediol

-

Formaldehyde (typically as an aqueous solution, formalin, or as paraformaldehyde)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin)

-

Anhydrous drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

-

Methodology:

-

Equimolar amounts of 1,2-propanediol and formaldehyde are added to a round-bottom flask.

-

A catalytic amount of an acid catalyst (e.g., 0.1 mol%) is added to the mixture.

-

The flask is fitted with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the reaction, driving the equilibrium towards the product.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of water collected.

-

Upon completion, the mixture is cooled to room temperature. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated. If an aqueous solution was used, the product may be extracted with an organic solvent.

-

The organic phase is washed with brine and dried over an anhydrous drying agent.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield pure this compound.[6][7][8]

-

Experimental Protocol 2: Chiral Resolution of Enantiomers

The separation of the (R)- and (S)-enantiomers is essential for stereospecific applications and is typically performed using chiral chromatography.

-

Title: Enantiomeric Separation of this compound by Chiral Gas Chromatography (GC)

-

Objective: To resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers.

-

Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. This differential interaction leads to different retention times, allowing for their separation.[5][9]

-

Apparatus & Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a column with a cyclodextrin-based stationary phase).[5]

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

Racemic this compound standard.

-

Suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

-

Methodology:

-

Sample Preparation: A dilute solution of racemic this compound is prepared in a suitable volatile solvent.

-

GC Conditions Setup:

-

Column: A chiral capillary column is installed in the GC oven.

-

Injector: The injector temperature is set to a value that ensures rapid volatilization without thermal degradation (e.g., 200-250 °C).

-

Detector: The FID temperature is set appropriately (e.g., 250-300 °C).

-

Oven Program: An optimized temperature program is established. This may involve an initial isothermal period followed by a temperature ramp to achieve baseline separation of the enantiomers (e.g., start at 70 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C).[5]

-

Carrier Gas Flow: The flow rate of the carrier gas is set to an optimal linear velocity for the column used.[5]

-

-

Injection and Analysis: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Data Acquisition: The chromatogram is recorded. The successful resolution will be indicated by two distinct, well-separated peaks corresponding to the (R)- and (S)-enantiomers. The area under each peak can be used to determine the enantiomeric purity of a sample.

-

References

- 1. This compound | 1072-47-5 [chemicalbook.com]

- 2. 1,3-Dioxolane, 4-methyl- [webbook.nist.gov]

- 3. This compound | C4H8O2 | CID 66119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1149055A - Process for production of 1,3-dioxolane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation (2019) | Hong Li | 25 Citations [scispace.com]

- 9. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,3-dioxolane from Propylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-1,3-dioxolane, a valuable cyclic acetal (B89532), from the reaction of propylene (B89431) glycol with a carbonyl source, primarily formaldehyde (B43269). This document details the underlying reaction mechanism, explores the impact of various catalysts and reaction conditions on product yield, and furnishes detailed experimental protocols. Quantitative data is summarized in structured tables for clear comparison, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound and its derivatives are important chemical intermediates and find applications as solvents, fuel additives, and protecting groups in organic synthesis. The synthesis of these cyclic acetals from readily available starting materials like propylene glycol is a topic of significant interest. The most common and efficient method for this transformation is the acid-catalyzed acetalization of propylene glycol with an aldehyde, typically formaldehyde or its equivalents.

This guide focuses on the core aspects of this synthesis, providing the necessary technical details for its successful implementation and optimization in a laboratory setting.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from propylene glycol and formaldehyde proceeds via an acid-catalyzed acetalization reaction. The mechanism involves the initial protonation of the carbonyl oxygen of formaldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of propylene glycol to form a hemiacetal intermediate. Subsequent intramolecular cyclization, involving the second hydroxyl group and the elimination of a water molecule, leads to the formation of the stable five-membered ring of this compound. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, utilizing different acid catalysts.

Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol describes a common laboratory-scale synthesis using a soluble acid catalyst.

Materials:

-

Propionaldehyde: 580 g

-

1,2-Propylene glycol (1,2-PD): 912 g

-

Anhydrous calcium chloride: 180 g (as a water scavenger)

-

p-Toluenesulfonic acid (p-TSA): 5.8 g

-

Three-necked flask

-

Cooling system

Procedure:

-

To a three-necked flask, add propionaldehyde, 1,2-propylene glycol, anhydrous calcium chloride, and p-toluenesulfonic acid.[1]

-

Maintain the temperature of the reaction mixture between 10-20 °C using a cooling system.[1]

-

Stir the reaction mixture vigorously for 0.5 hours.[1]

-

After the reaction is complete, allow the mixture to stand for phase separation.

-

Wash the organic layer and then purify by distillation to obtain this compound.[1]

Synthesis using a Heterogeneous Catalyst (Amberlite IR-120)

This protocol utilizes a solid acid catalyst, which can be easily recovered and reused.

Materials:

-

Propylene glycol

-

Formaldehyde (37 wt% solution in water)

-

Amberlite IR-120 ion exchange resin

-

Reaction vessel with a stirrer and condenser

Procedure:

-

Charge the reaction vessel with propylene glycol and the Amberlite IR-120 catalyst.

-

Heat the mixture to the desired reaction temperature with stirring.

-

Add the formaldehyde solution to the reaction mixture.

-

Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture and separate the catalyst by filtration.

-

The crude product can then be purified by distillation.

Quantitative Data

The yield and efficiency of the this compound synthesis are influenced by several factors, including the type and amount of catalyst, reaction temperature, and reactant molar ratio. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Catalyst Loading and Temperature on Propylene Glycol Conversion

| Catalyst | Catalyst Loading (g/L) | Temperature (°C) | Acetaldehyde/PG Volume Ratio | Propylene Glycol Conversion (%) | Reference |

| Resin D072 | 25 | 15 | 2.5:1 | ~85 | [2] |

| Resin D072 | 25 | 25 | 2.5:1 | ~85 | [2] |

| Resin D072 | 25 | 35 | 2.5:1 | ~85 | [2] |

| Resin D072 | 25 | 45 | 2.5:1 | ~85 | [2] |

Note: The reaction time for the data in this table was 3 hours.

Table 2: Propylene Glycol Recovery via Acetalization in a Reactive Distillation Column

| Feed Composition | Acetaldehyde:Glycol Feed Ratio | Propylene Glycol Recovery as Acetal (%) | Reference |

| 50 wt% PG in water | 10:1 | 99 | [3] |

| 15 wt% PG, 7 wt% EG in water | Varied | Substantially lower than with pure PG | [3] |

Note: The reaction was catalyzed by Amberlyst 15 cationic exchange resin.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from propylene glycol and formaldehyde is a well-established and efficient process. The use of acid catalysts, particularly heterogeneous catalysts like Amberlite IR-120 and Resin D072, offers advantages in terms of catalyst recovery and reuse. The reaction yield is highly dependent on the reaction conditions, and the removal of water is critical for driving the reaction to completion. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful synthesis and optimization of this compound in a laboratory setting. This information is valuable for researchers and professionals involved in organic synthesis, solvent development, and the production of fine chemicals.

References

Spectroscopic Profile of 4-Methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,3-dioxolane (CAS No: 1072-47-5, Molecular Formula: C₄H₈O₂), a heterocyclic organic compound. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines the detailed experimental protocols for obtaining these spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₃ |

| Data not available in search results | Data not available in search results | Data not available in search results | -OCH₂O- |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂- (ring) |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH- (ring) |

Note: Specific chemical shift and coupling constant values for this compound were not explicitly found in the provided search results. The assignments are based on the known structure of the molecule.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -CH₃ |

| Data not available in search results | -OCH₂O- |

| Data not available in search results | -CH₂- (ring) |

| Data not available in search results | -CH- (ring) |

Note: Specific chemical shift values for this compound were not explicitly found in the provided search results. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane, methyl rock) |

| ~1100-1000 | Strong | C-O stretch (ether) |

Note: The IR peak list is a representative spectrum based on characteristic functional group absorptions for cyclic ethers and alkanes. The data is sourced from general IR spectroscopy principles.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 87 | Data not available | [M-H]⁺ |

| 73 | Data not available | [M-CH₃]⁺ |

| 58 | Data not available | [C₂H₂O₂]⁺ |

| 44 | Data not available | [C₂H₄O]⁺ |

| 43 | Data not available | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Note: The mass spectrometry data is based on the fragmentation pattern observed for this compound in the NIST Mass Spectrometry Data Center.[1] The molecular ion peak [M]⁺ is expected at m/z 88.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for obtaining high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

The final sample height in the tube should be approximately 4-5 cm.

Data Acquisition:

-

The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.

-

The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30-degree pulse angle, a spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure no air bubbles are trapped between the plates.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

The prepared sample is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

The mass analyzer (e.g., a quadrupole) scans a specified mass-to-charge (m/z) range (e.g., 35-300 amu).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 4-Methyl-1,3-dioxolane (CAS: 1072-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Methyl-1,3-dioxolane (CAS No. 1072-47-5), a heterocyclic acetal (B89532). It serves as a valuable resource for professionals in research, chemical synthesis, and drug development. The guide details the compound's chemical and physical properties, spectroscopic data, and critical safety information. Furthermore, it outlines a standard experimental protocol for its synthesis and explores its primary applications, particularly its role as a solvent and a protecting group in complex organic syntheses. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships, ensuring clarity and ease of understanding.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1][2] It is a cyclic acetal derived from propylene (B89431) glycol and formaldehyde (B43269). Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1072-47-5 | [1][2][3] |

| Molecular Formula | C₄H₈O₂ | [1][2][3] |

| Molecular Weight | 88.11 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 84 °C at 745 mmHg | [2] |

| 85 °C | [5] | |

| Density | 0.983 g/mL at 25 °C | [2] |

| 0.99 g/cm³ | [5] | |

| Refractive Index (n²⁰/D) | 1.398 | [2] |

| Flash Point | -2 °C (28 °F) | [2][5] |

| Purity | >98.0% (GC) | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectra are best obtained from dedicated databases, the following table summarizes key available information.

| Spectroscopy Type | Data Source / Key Information | Reference(s) |

| ¹H NMR | Spectra are available from suppliers like Sigma-Aldrich. | [1] |

| ¹³C NMR | Data has been published and is available in spectral databases. | [1] |

| Mass Spec (GC-MS) | Electron ionization mass spectra are available through the NIST WebBook and other databases like PubChem. | [1][6] |

| IR Spectra (FTIR) | Spectra, typically run using a capillary cell, are available from sources like SpectraBase. | [1] |

| Raman Spectra | Available from spectral databases. | [1] |

Safety and Hazard Information

This compound is classified as a highly flammable liquid and requires careful handling.[1][5][7] Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be used.[5] Work should be conducted in a well-ventilated area or fume hood, away from ignition sources.[5]

| Hazard Category | GHS Classification & Codes | Reference(s) |

| GHS Pictogram | GHS02 (Flammable) | [2] |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H225: Highly flammable liquid and vapor. | [1][2][5][7] |

| H315: Causes skin irritation. | [5] | |

| H319: Causes serious eye irritation. | [5] | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [1][2][5] |

| P233: Keep container tightly closed. | [1][7] | |

| P240, P241, P242, P243: Ground/bond container, use explosion-proof equipment, use non-sparking tools, take precautionary measures against static discharge. | [1][7] | |

| P280: Wear protective gloves/eye protection. | [5] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P403+P235: Store in a well-ventilated place. Keep cool. | [1][7] | |

| P501: Dispose of contents/container to an approved waste disposal plant. | [1][7] | |

| NFPA 704 Rating | Health: 0, Flammability: 3, Instability: 0 | [2] |

Synthesis and Manufacturing

The most common method for synthesizing 1,3-dioxolanes, including this compound, is the acid-catalyzed acetalization of a diol with an aldehyde or ketone.[8][9] For this compound, this involves the reaction of 1,2-propanediol (propylene glycol) with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution (formalin).[8][10][11] The reaction is reversible, so water is typically removed as it forms to drive the equilibrium toward the product.[9][12]

Experimental Protocol: Synthesis from 1,2-Propanediol and Paraformaldehyde

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1,2-Propanediol

-

Paraformaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reactants: To the flask, add 1,2-propanediol (1.0 eq), paraformaldehyde (1.1 eq), a catalytic amount of p-TsOH (e.g., 0.01 eq), and enough toluene to fill the Dean-Stark trap and suspend the reactants.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue the reflux until no more water is collected, indicating the reaction is complete (typically several hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the toluene solvent using a rotary evaporator. Purify the resulting crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 84-85 °C.

-

Characterization: Confirm the identity and purity of the final product using techniques such as GC-MS, ¹H NMR, and IR spectroscopy.

Applications

This compound and related dioxolanes are versatile compounds in chemical and pharmaceutical industries.[13][14][15] Their stability under neutral and basic conditions, combined with their ease of removal under acidic conditions, makes them highly valuable.

-

Solvent: Due to its ether-like structure, it can be used as a solvent for various organic compounds and reactions.[16]

-

Chemical Intermediate: It is a building block in the synthesis of more complex molecules.[13][14][16]

-

Protecting Group: Its most significant application is as a protecting group for aldehydes and ketones in multi-step organic synthesis.[13][17] This allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. The protection is achieved via the synthesis method described above, and deprotection is readily accomplished by acid-catalyzed hydrolysis.[9][17]

-

Pharmaceutical and Agrochemical Synthesis: Dioxolane motifs are found in numerous biologically active molecules, making their derivatives important intermediates in the development of pharmaceuticals and agrochemicals.[8][13][15][17]

References

- 1. This compound | C4H8O2 | CID 66119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1072-47-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1,3-Dioxolane, 4-methyl- [webbook.nist.gov]

- 7. This compound | 1072-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 15. nbinno.com [nbinno.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Methyl-1,3-dioxolane

IUPAC Name: 4-Methyl-1,3-dioxolane

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound with applications in organic synthesis and pharmacology. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and for the evaluation of its biological activity, and discusses its known pharmacological effects, particularly as an inhibitor of cytochrome P-450 monooxygenases. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is classified as a highly flammable liquid and vapor.[1] The compound's key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1072-47-5 | [1][2] |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 84 °C @ 745 mm Hg | [3] |

| Density | 0.983 g/mL at 25 °C | [3] |

| Flash Point | -2 °C | |

| Refractive Index (n20/D) | 1.398 | [3] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Peaks / Signals | Source |

| ¹H NMR | Data available, confirms structure | |

| ¹³C NMR | Data available | |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 44; 2nd Highest: 87; 3rd Highest: 58 | [1] |

| Infrared (IR) Spectroscopy | Data available | [4] |

Synthesis and Use in Organic Chemistry

This compound is synthesized via the acid-catalyzed acetalization of 1,2-propanediol (propylene glycol) with formaldehyde (B43269). This reaction is a standard method for creating cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in multi-step organic synthesis due to their stability in basic, nucleophilic, and reductive conditions.[3][5]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound based on established methods for acetal (B89532) formation.[6]

Materials:

-

1,2-Propanediol (propylene glycol)

-

Paraformaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask and reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging the Flask: To the flask, add 1,2-propanediol, an equimolar amount of paraformaldehyde, and a suitable volume of toluene to facilitate reflux and azeotropic water removal.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the toluene solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Pharmacological Activity and Applications

This compound has been identified as having inhibitory effects on monooxygenase activities and potential anticholinergic functions.[3] Its primary characterized activity is the inhibition of cytochrome P-450 enzymes.

Inhibition of Cytochrome P-450 Monooxygenases

A study involving a series of alkyl-substituted dioxolanes demonstrated that this compound inhibits cytochrome P-450 monooxygenase activities in vitro.[4] The study used nasal and hepatic microsomes from rats and rabbits.[4] It was found that monooxygenase activity in the nasal mucosa was more readily inhibited than in the liver.[4] The inhibitory effect on HMPA N-demethylase activity was shown to increase with the lipophilicity of the dioxolane compound.[4]

Experimental Protocol: In Vitro Monooxygenase Inhibition Assay

The following protocol is based on the methodology used to assess the inhibitory effects of dioxolanes on cytochrome P-450 activity.[4]

Materials:

-

Test compound (this compound)

-

Microsomes (e.g., from rat liver or nasal mucosa)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer solution (e.g., phosphate (B84403) buffer at physiological pH)

-

Substrate for the monooxygenase assay (e.g., hexamethylphosphoramide (B148902) (HMPA) for N-demethylase activity)

-

Reagents for quantifying the product of the enzymatic reaction (e.g., Nash reagent for formaldehyde detection)

-

Spectrophotometer

Procedure:

-

Preparation of Microsomes: Isolate microsomes from the desired tissue (e.g., liver, nasal olfactory mucosa) using standard differential centrifugation techniques.

-

Incubation Mixture: In a test tube, prepare an incubation mixture containing the microsomal protein, buffer, and the test inhibitor (this compound) at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., HMPA) and the NADPH-generating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Product Quantification: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of the metabolite (e.g., formaldehyde from HMPA demethylation) using a suitable colorimetric assay (e.g., Nash reagent) and a spectrophotometer.

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the percent inhibition relative to a control incubation without the inhibitor. If possible, determine the IC₅₀ value.

Visualizations

Diagram 1: Synthesis of this compound

References

- 1. This compound | C4H8O2 | CID 66119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxolane, 4-methyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of nasal and liver cytochrome P-450 mono-oxygenases by dioxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

The Genesis of a Cyclic Acetal: A Technical Guide to the Discovery and History of 4-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and fundamental chemistry of 4-Methyl-1,3-dioxolane, a significant heterocyclic compound. Through a detailed examination of its synthesis, physical and spectroscopic properties, and the evolution of its preparation, this document serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of cyclic acetals in the early 20th century. While a singular moment of "discovery" for this specific molecule is not clearly documented, its existence was a logical outcome of the well-established acid-catalyzed reaction between an aldehyde and a diol. The fundamental reaction for forming cyclic acetals has been a cornerstone of organic chemistry for over a century.[1][2][3]

Early investigations into the reactions of aldehydes and ketones with polyhydroxyl compounds laid the groundwork for the synthesis of dioxolanes. The reaction of propylene (B89431) glycol with formaldehyde (B43269), leading to this compound, is a classic example of this transformation. This reaction is valued for its efficiency and the stability of the resulting cyclic acetal (B89532), which has found applications as a solvent and as a protecting group in organic synthesis.[4][5]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and application in research and industry.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [6][7] |

| Molecular Weight | 88.11 g/mol | [7] |

| CAS Number | 1072-47-5 | [6][7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 84 °C at 745 mm Hg | [8] |

| Density | 0.983 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.398 | [8] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features and References |

| ¹H NMR | Data available and referenced in PubChem.[7] |

| ¹³C NMR | Data available and referenced in PubChem and ChemicalBook.[7][9] |

| Infrared (IR) | Spectra available from various sources, including PubChem.[7] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available from NIST.[10] |

Synthesis and Reaction Mechanism

The primary and most common method for the synthesis of this compound is the acid-catalyzed acetalization of 1,2-propanediol (propylene glycol) with formaldehyde.

Reaction Pathway

The reaction proceeds via the protonation of the formaldehyde carbonyl group, followed by nucleophilic attack by one of the hydroxyl groups of propylene glycol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water leads to a resonance-stabilized carbocation. Intramolecular cyclization by the remaining hydroxyl group and final deprotonation yields the this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on established methods of cyclic acetal formation.

Objective: To synthesize this compound from 1,2-propanediol and paraformaldehyde using an acid catalyst.

Materials:

-

1,2-Propanediol (propylene glycol)

-

Paraformaldehyde

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (solvent)

-

Anhydrous sodium sulfate (B86663) (drying agent)

-

Saturated sodium bicarbonate solution

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1,2-propanediol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene. The flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

-

Reaction: The mixture is heated to reflux. The azeotrope of water and toluene is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by observing the amount of water collected.

-

Workup: After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The toluene is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

Conclusion

This compound, a product of fundamental organic chemistry principles, continues to be a relevant molecule in various scientific domains. Its history is a testament to the enduring utility of the acetalization reaction. This guide has provided a detailed overview of its discovery context, physicochemical properties, and a practical synthesis protocol, serving as a valuable technical resource for researchers and professionals in drug development and chemical synthesis.

References

- 1. WO2015051525A1 - Synthesis of acetal/ketal - Google Patents [patents.google.com]

- 2. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. This compound [stenutz.eu]

- 7. This compound | C4H8O2 | CID 66119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1072-47-5 [chemicalbook.com]

- 9. 4-METHYL-1,3-DIOXANE(1120-97-4) 13C NMR spectrum [chemicalbook.com]

- 10. 1,3-Dioxolane, 4-methyl- [webbook.nist.gov]

An In-Depth Technical Guide on the Thermochemical Data for 4-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-Methyl-1,3-dioxolane. The information is compiled from various sources and is intended to be a valuable resource for professionals in research and development. This document presents both calculated and relevant experimental data, details the methodologies for their determination, and illustrates the general workflow for acquiring such thermochemical properties.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. Below are tables summarizing the available quantitative data.

Calculated Thermochemical Data for this compound

The following table presents calculated thermochemical data for this compound. These values have been determined using computational methods and provide valuable estimates for the compound's properties.

| Thermochemical Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -152.89 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation (gas, standard conditions) | ΔfH°gas | -329.41 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 16.01 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | 33.78 | kJ/mol | Joback Calculated Property[1] |

Experimental Thermochemical Data for Related Compounds

| Compound | Heat of Formation (liquid, ΔHƒ°(l)) | Unit | Reference |

| cis-2,4-dimethyl-1,3-dioxolane | -100.70 | kcal/mole | [2] |

| trans-2,4-dimethyl-1,3-dioxolane | -100.34 | kcal/mole | [2] |

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. The following sections detail the methodologies for key experiments cited in the context of cyclic acetals and other organic compounds.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated.

Apparatus:

-

Adiabatic bomb calorimeter

-

Pellet press

-

Oxygen source

-

High-precision thermometer (to 0.01°C)

-

Ignition circuit

Procedure:

-

A precisely weighed sample (approximately 1 gram) of the liquid is encapsulated in a gelatin capsule or sealed in a thin glass ampoule.

-

The sample is placed in the crucible inside the bomb. A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample.

-

The bomb is sealed and purged of nitrogen by flushing with oxygen. It is then filled with oxygen to a pressure of approximately 25-30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The sample is ignited, and the temperature change of the water is meticulously recorded until it reaches a stable state.

-

The energy equivalent of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature rise, the energy equivalent of the calorimeter, and corrections for the fuse wire and any acid formation.

-

The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is employed to measure the heat flow associated with phase transitions, such as melting (fusion).

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

-

Analytical balance

Procedure:

-

A small, accurately weighed sample (2-10 mg) of this compound is placed into a hermetic aluminum pan, which is then sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, for example, heating at a constant rate (e.g., 10°C/min).

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The enthalpy of fusion is determined by integrating the area of the peak corresponding to the melting transition on the resulting thermogram.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermochemical properties of a liquid organic compound like this compound.

References

An In-Depth Technical Guide to the Solubility of 4-Methyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methyl-1,3-dioxolane

This compound is a cyclic acetal (B89532) with the chemical formula C₄H₈O₂. It is a colorless liquid at room temperature and possesses a polar aprotic nature due to the presence of two ether linkages within its five-membered ring structure. This polarity significantly influences its solubility in other organic solvents. In the pharmaceutical industry, this compound and its derivatives are of interest for their roles as inhibitors of monooxygenase activities and as anticholinergic agents. Furthermore, certain 1,3-dioxolane (B20135) derivatives have been investigated as modulators to overcome multidrug resistance in cancer therapy.

Data Presentation: Solubility/Miscibility in Organic Solvents

As a liquid at standard conditions, the solubility of this compound in other liquid organic solvents is most accurately described in terms of miscibility. Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to be miscible with other polar and moderately polar solvents. Its miscibility with nonpolar solvents is likely to be limited.

The following table provides a qualitative summary of the expected miscibility of this compound with a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Expected Miscibility with this compound |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Miscible |

| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Nonpolar | Likely Immiscible or Partially Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Immiscible |

Note: The information in this table is based on established principles of chemical solubility and the known properties of similar cyclic ethers. For precise quantitative data, experimental determination is recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols for determining the miscibility of a liquid compound in a solvent are provided.

Visual Miscibility Titration Method

Objective: To determine the miscibility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Calibrated burette (Class A)

-

Glass vial or test tube with a screw cap

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

Accurately measure a known volume (e.g., 5.00 mL) of the solvent of interest into the glass vial containing a magnetic stir bar.

-

Place the vial in the constant temperature bath and allow it to equilibrate to the desired temperature.

-

Fill the calibrated burette with this compound.

-

Begin adding this compound from the burette to the stirring solvent in small, precise increments (e.g., 0.10 mL).

-

After each addition, cap the vial and allow the mixture to stir for a sufficient time to ensure homogeneity.

-

Visually inspect the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or schlieren lines that persist after thorough mixing.

-

Continue adding this compound until immiscibility is observed or until a significant volume has been added without any signs of phase separation, indicating miscibility in all proportions.

-

Record the total volume of this compound added at the point where immiscibility is first observed.

-

The experiment can be repeated by titrating the solvent into a known volume of this compound to confirm the results.

Analytical Method using Gas Chromatography (GC)

Objective: To quantitatively determine the mutual solubility of this compound and a solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column for separating the two components

-

Vials with septa

-

Microsyringes

-

Shaker or vortex mixer

-

Centrifuge

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound in a solvent that is miscible with both components (e.g., acetone if not the test solvent). Analyze these standards by GC to create a calibration curve of peak area versus concentration.

-

Sample Preparation: In a vial, combine known volumes of this compound and the solvent of interest.

-

Agitate the mixture vigorously for an extended period (e.g., 1 hour) at a constant temperature to reach equilibrium.

-

Centrifuge the vial to ensure complete separation of the two phases if they are immiscible.

-

Analysis: Carefully extract a small, known volume from each layer (if two layers are present) using a microsyringe.

-

Dilute the extracted samples with a suitable miscible solvent to fall within the range of the calibration curve.

-

Inject the diluted samples into the GC and record the chromatograms.

-

Quantification: Using the calibration curve, determine the concentration of this compound in the solvent layer and the concentration of the solvent in the this compound layer. These values represent the mutual solubility at the tested temperature.

Visualization of a Relevant Workflow

The following diagram illustrates a general experimental workflow for screening the inhibitory effect of 1,3-dioxolane derivatives on monooxygenase activity, a key application in drug development.

Caption: Workflow for screening monooxygenase inhibition by 1,3-dioxolane derivatives.

Potential Research Areas for 4-Methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-dioxolane, a chiral cyclic acetal, presents a compelling scaffold for innovative research in synthetic chemistry and drug discovery. Its unique structural features, including stereogenicity and its role as a bio-isosteric replacement, open avenues for the development of novel methodologies and bioactive molecules. This technical guide provides an in-depth analysis of this compound, summarizing its physicochemical properties, detailing experimental protocols for its synthesis and key reactions, and exploring promising research areas. The strategic application of this molecule as a chiral auxiliary, a building block for complex natural products, and a modulator of biological activity is highlighted, offering a roadmap for future investigations in medicinal chemistry and materials science.

Introduction

This compound is an organic compound belonging to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3, and a methyl group at position 4.[1][2] This structure confers chirality, making it a valuable entity in asymmetric synthesis. While 1,3-dioxolanes are widely recognized as protecting groups for carbonyl compounds and 1,2-diols, the inherent chirality of this compound expands its utility into stereoselective transformations.[3][4][5] This guide aims to consolidate the current knowledge on this compound and to catalyze further research by identifying underexplored areas with significant potential.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its application in research. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [6] |

| Molecular Weight | 88.11 g/mol | [6] |

| CAS Number | 1072-47-5 | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 84 °C at 745 mm Hg | [7] |

| Density | 0.983 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.398 | [7] |

| IUPAC Name | This compound | [6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [6] |

| ¹³C NMR | Data available, sourced from K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141. | [6] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center. | [6][8] |

| IR Spectroscopy | Data available from SpectraBase. | [6] |

| Raman Spectroscopy | Data available from John Wiley & Sons, Inc. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section provides protocols for the synthesis of this compound and a representative reaction illustrating its synthetic utility.

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of 1,2-propanediol with a formaldehyde (B43269) source, such as paraformaldehyde.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol (1.0 mol), paraformaldehyde (1.1 mol), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) in toluene (B28343) (200 mL).

-

Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Lewis Acid-Mediated Ring Opening of a this compound Derivative

This protocol details the reductive ring-opening of a 2-substituted-4-methyl-1,3-dioxolane, a reaction that highlights the synthetic potential of this scaffold to generate valuable β-alkoxy alcohols.[9]

Protocol for the Reaction of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (B1265775) with a Grignard Reagent:

-

To a stirred solution of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) dropwise.[9]

-

Stir the resulting mixture at -78 °C for 15 minutes.[9]

-

To this mixture, add a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.5 mmol) in THF dropwise over 10 minutes, ensuring the temperature remains below -70 °C.[9]

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to 0 °C over 1 hour.[9]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting β-alkoxy alcohol by column chromatography on silica (B1680970) gel.

Potential Research Areas

The unique properties of this compound position it as a versatile tool for addressing contemporary challenges in chemical synthesis and drug discovery.

Asymmetric Synthesis and Chiral Auxiliaries

The inherent chirality of this compound makes it an attractive candidate for development as a chiral auxiliary.[10] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they can be removed and ideally recycled.

-

Potential Research: Design and synthesize novel chiral auxiliaries derived from (R)- or (S)-4-Methyl-1,3-dioxolane. These auxiliaries could be employed in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The steric and electronic properties of the dioxolane ring can be fine-tuned by modifying the substituent at the 2-position to optimize diastereoselectivity.

Caption: Asymmetric synthesis using a this compound-derived chiral auxiliary.

Bio-isosteric Replacement in Drug Design